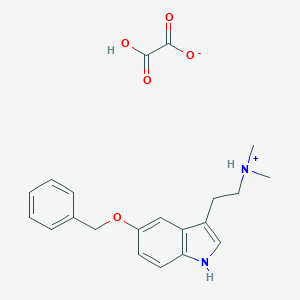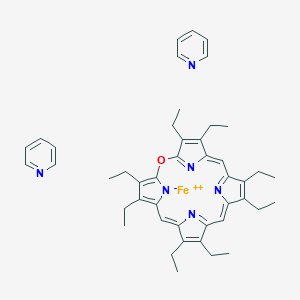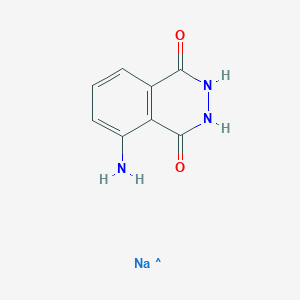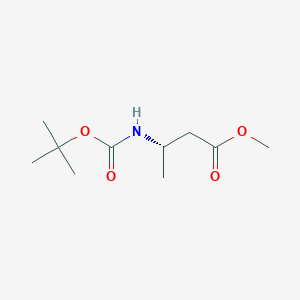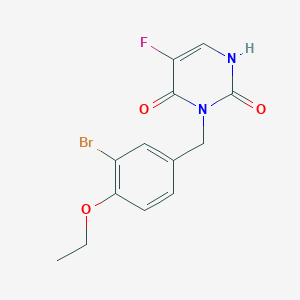
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research. The compound has been widely studied due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
Wirkmechanismus
The mechanism of action of Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. The compound inhibits the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (dTTP) pools, which ultimately leads to the inhibition of DNA synthesis and cell death.
Biochemische Und Physiologische Effekte
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have various biochemical and physiological effects. Studies have shown that the compound induces apoptosis in cancer cells by activating the caspase cascade. The compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has several advantages for lab experiments. The compound is easy to synthesize and has high purity. In addition, the compound has been shown to be stable under various conditions. However, there are also limitations to using Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- in lab experiments. The compound has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, the compound has limited stability in acidic conditions.
Zukünftige Richtungen
For research include the development of new derivatives, investigation of its potential use in the treatment of viral infections, and exploration of its potential use in agriculture. Overall, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is an exciting compound that has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process includes the reaction of 3-bromo-4-ethoxybenzaldehyde with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with uracil and a fluorinating agent to yield Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-.
Wissenschaftliche Forschungsanwendungen
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, the compound has been studied for its anticancer properties. Studies have shown that Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its potential use in the treatment of viral infections.
Eigenschaften
CAS-Nummer |
102613-15-0 |
|---|---|
Produktname |
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- |
Molekularformel |
C13H12BrFN2O3 |
Molekulargewicht |
343.15 g/mol |
IUPAC-Name |
3-[(3-bromo-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19) |
InChI-Schlüssel |
ZWBDXEYDQFNUHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Andere CAS-Nummern |
102613-15-0 |
Synonyme |
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





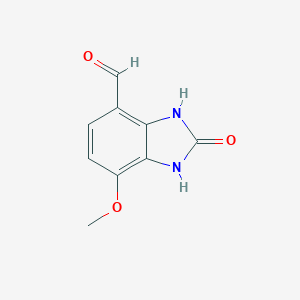

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
